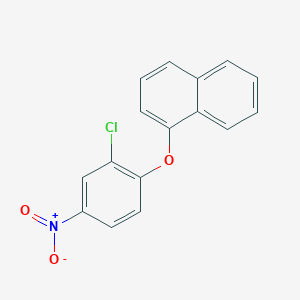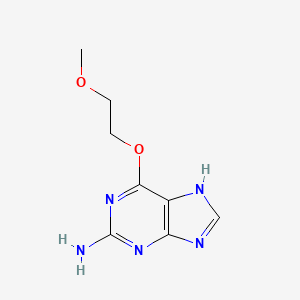
2,6-diisopropylphenyl chloroformate
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,6-diisopropylphenyl chloroformate involves specific synthetic routes and reaction conditions. One common method includes the reaction of 2,6-Di(propan-2-yl)phenol with phosgene (COCl2) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like pyridine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Analyse Des Réactions Chimiques
2,6-diisopropylphenyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thiolates.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,6-Di(propan-2-yl)phenol and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s reactivity allows for potential modifications under appropriate conditions.
Common reagents and conditions used in these reactions include bases like pyridine, solvents such as dichloromethane, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include carbamates, esters, and thiolates, depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-diisopropylphenyl chloroformate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It may be involved in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-diisopropylphenyl chloroformate involves its reactivity with nucleophiles. The carbonyl chloride functional group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as a reagent in chemical synthesis.
Comparaison Avec Des Composés Similaires
2,6-diisopropylphenyl chloroformate can be compared with other similar compounds such as:
- 2,4-Di(propan-2-yl)phenyl carbonochloridate
- 2,6-Di(propan-2-yl)phenyl acetate
- 2,6-Di(propan-2-yl)phenyl isocyanate
These compounds share similar structural features but differ in their functional groups, leading to variations in reactivity and applications. The uniqueness of this compound lies in its carbonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis.
Propriétés
Numéro CAS |
7693-49-4 |
|---|---|
Formule moléculaire |
C13H17ClO2 |
Poids moléculaire |
240.72 g/mol |
Nom IUPAC |
[2,6-di(propan-2-yl)phenyl] carbonochloridate |
InChI |
InChI=1S/C13H17ClO2/c1-8(2)10-6-5-7-11(9(3)4)12(10)16-13(14)15/h5-9H,1-4H3 |
Clé InChI |
OCXOOAMLBGDWQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Hexahydropyrazino[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B8781640.png)










![7-chloro-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8781759.png)


